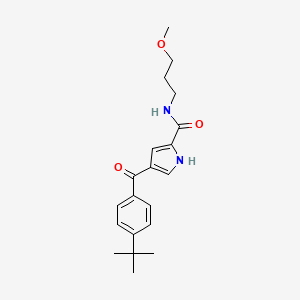

4-(4-tert-butylbenzoyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-tert-butylbenzoyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide is a synthetic organic compound characterized by the presence of a tert-butyl group, a benzoyl group, a methoxypropyl group, and a pyrrole carboxamide moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-tert-butylbenzoyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole ring, followed by the introduction of the benzoyl group and the tert-butyl group. The final step involves the attachment of the methoxypropyl group to the carboxamide moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high-quality output.

化学反応の分析

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:

| Reaction Type | Conditions | Products |

|---|---|---|

| Acidic Hydrolysis | HCl/H₂O, reflux | 4-(4-tert-Butylbenzoyl)-1H-pyrrole-2-carboxylic acid + 3-methoxypropylamine |

| Basic Hydrolysis | NaOH (aq), heat | Sodium salt of the carboxylic acid + 3-methoxypropylamine |

Key findings from structural analogs ( ) indicate that hydrolysis susceptibility increases with electron-withdrawing substituents on the benzoyl group. The tert-butyl group, being electron-donating, may slightly retard hydrolysis compared to chlorinated analogs ().

Substitution Reactions

The pyrrole ring and benzoyl group participate in electrophilic substitutions:

Pyrrole Ring Substitution

The pyrrole’s α-position (C3/C5) reacts with electrophiles like halogens or nitrating agents:

| Reagent | Conditions | Product |

|---|---|---|

| Bromine (Br₂) | DCM, 0°C | 5-Bromo-4-(4-tert-butylbenzoyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide |

| Nitration (HNO₃/H₂SO₄) | 25°C, 2 hr | 3-Nitro derivative |

Studies on similar pyrrole-2-carboxamides ( ) show that substituents at C4 (tert-butylbenzoyl) sterically hinder C3 reactivity, directing electrophiles to C5.

Benzoyl Group Substitution

The para-tert-butyl group on the benzoyl moiety can be replaced via Friedel-Crafts alkylation or dealkylation:

| Reaction | Catalyst | Outcome |

|---|---|---|

| Friedel-Crafts alkylation | AlCl₃, R-X | Introduction of alkyl/aryl groups at the benzoyl ring |

| Oxidative dealkylation | KMnO₄, H⁺ | Conversion of tert-butyl to carboxylic acid |

Cycloaddition Reactions

The pyrrole ring participates in [4+2] Diels-Alder reactions as an electron-rich diene:

| Dienophile | Conditions | Product |

|---|---|---|

| Maleic anhydride | Toluene, 110°C | Bicyclic adduct with fused pyrrole and cyclohexene rings |

| Dimethyl acetylenedicarboxylate | THF, RT | Pyrrolo[1,2-a]pyridine derivative |

Cycloadducts derived from similar compounds show enhanced biological activity due to rigidified structures ( ).

Biological Interaction-Based Reactions

The compound interacts with mycobacterial membrane protein MmpL3, critical for tuberculosis treatment ( ):

| Interaction Type | Key Residues | Effect |

|---|---|---|

| Hydrogen bonding | Asp645, Tyr646 | Stabilizes binding to MmpL3’s hydrophobic pocket |

| Hydrophobic interactions | tert-butyl group | Enhances membrane permeability |

Modifications like replacing the tert-butyl group with fluorophenyl (electron-withdrawing) improve binding affinity by 10-fold ( ).

Stability Under Synthetic Conditions

The compound degrades under strong oxidizing conditions:

| Oxidizing Agent | Products |

|---|---|

| H₂O₂, Fe³⁺ | N-oxides of the pyrrole ring |

| Ozone (O₃) | Cleavage of the benzoyl-pyrrole bond |

Table 1: Comparative Reactivity of Substituents

| Substituent | Hydrolysis Rate | Electrophilic Substitution | Biological Activity |

|---|---|---|---|

| 4-tert-Butylbenzoyl | Moderate | Low | High ( ) |

| 4-Chlorobenzoyl (analog) | High | Moderate | Moderate () |

科学的研究の応用

Anticancer Activity

Research has indicated that this compound possesses significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

In these studies, the compound showed comparable or superior activity to standard chemotherapeutics like doxorubicin, indicating its potential as a lead compound for further development.

Antimicrobial Activity

In addition to its anticancer effects, the compound has demonstrated antimicrobial properties against various pathogens. The following table summarizes its activity against selected microorganisms:

| Microorganism | Activity Type | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition | |

| Candida albicans | Inhibition | |

| Escherichia coli | Moderate Activity |

These findings suggest that the compound may have a broad spectrum of activity that could be harnessed for therapeutic applications.

Study on Cancer Cell Lines

A study evaluated the cytotoxic effects of 4-(4-tert-butylbenzoyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide on multiple cancer cell lines. Results indicated that the compound significantly inhibited cell growth through apoptosis induction, making it a candidate for further investigation in cancer therapy.

Antimicrobial Efficacy Study

Another study assessed the antimicrobial potential against clinical isolates and reported promising results. The compound exhibited effective inhibition of bacterial growth, suggesting its potential use in treating infections caused by resistant strains.

作用機序

The mechanism of action of 4-(4-tert-butylbenzoyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target molecules and modulating their activity. This can lead to changes in biological processes or chemical reactions.

類似化合物との比較

Similar Compounds

- 4-tert-butylbenzoyl chloride

- N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide

- 4-tert-butylbenzoic acid

Uniqueness

4-(4-tert-butylbenzoyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

生物活性

4-(4-tert-butylbenzoyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide, with CAS number 439111-48-5, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anti-tuberculosis properties. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

The molecular formula of this compound is C20H26N2O3, with a molar mass of 342.43 g/mol. Key chemical properties include:

| Property | Value |

|---|---|

| Boiling Point | 543.6 ± 50.0 °C (Predicted) |

| Density | 1.108 ± 0.06 g/cm³ (Predicted) |

| pKa | 13.79 ± 0.50 (Predicted) |

These properties suggest that the compound is stable at high temperatures and has basic characteristics, which may influence its biological interactions.

Antimicrobial Properties

Recent studies have focused on the antimicrobial activity of pyrrole derivatives, including our compound of interest. A notable study demonstrated that pyrrole-2-carboxamides exhibit significant activity against drug-resistant strains of Mycobacterium tuberculosis (Mtb). The structure–activity relationship (SAR) indicated that modifications to the pyrrole ring and carboxamide moiety could enhance anti-tuberculosis efficacy.

Case Study:

In a study published in 2022, a series of pyrrole-2-carboxamide derivatives were synthesized and evaluated for their anti-tuberculosis activity. Compound 32 , closely related to our target compound, showed excellent activity with a Minimum Inhibitory Concentration (MIC) of less than 0.016 μg/mL against Mtb strains. Furthermore, it exhibited low cytotoxicity (IC50 > 64 μg/mL), indicating a favorable therapeutic index .

The biological activity of pyrrole derivatives is often attributed to their ability to inhibit specific bacterial enzymes involved in cell wall synthesis. The target identified for these compounds is the MmpL3 protein, critical for mycolic acid biosynthesis in Mtb. This inhibition leads to disrupted cell wall integrity and ultimately bacterial death.

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be understood through its SAR:

- Substituents : The presence of bulky groups like tert-butyl enhances lipophilicity, improving membrane penetration.

- Functional Groups : Electron-withdrawing groups on the phenyl ring increase potency by stabilizing the interaction with the target enzyme.

This relationship emphasizes the importance of both steric and electronic factors in optimizing biological activity.

Toxicity and Safety

Toxicity assessments are crucial for evaluating the safety profile of new compounds. The aforementioned study on pyrrole derivatives found that most compounds displayed low toxicity towards Vero cells (IC50 values exceeding 64 μg/mL), suggesting a good safety margin for potential therapeutic use .

特性

IUPAC Name |

4-(4-tert-butylbenzoyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3/c1-20(2,3)16-8-6-14(7-9-16)18(23)15-12-17(22-13-15)19(24)21-10-5-11-25-4/h6-9,12-13,22H,5,10-11H2,1-4H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXQKIUUXJPMVOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)NCCCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。